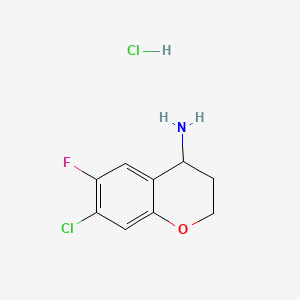

7-Chloro-6-fluorochroman-4-amine hydrochloride

Description

Properties

Molecular Formula |

C9H10Cl2FNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

7-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

InChI |

InChI=1S/C9H9ClFNO.ClH/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9;/h3-4,8H,1-2,12H2;1H |

InChI Key |

HTXHPUHLDBKQTM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)F)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Halogenated precursors: Typically, 2-hydroxyacetophenone derivatives are used as starting points for constructing the chroman skeleton with halogen substituents at desired positions.

- Halogenation agents: Chlorination and fluorination are introduced using selective halogenating reagents under controlled conditions.

- Amination reagents: Introduction of the amine group at the 4-position is achieved via reductive amination or nucleophilic substitution on suitable intermediates.

Synthesis of 7-Chloro-6-fluorochroman-4-one (Key Intermediate)

The synthesis of 7-chloro-6-fluorochroman-4-one, a crucial intermediate, involves:

- Cyclization of 2-hydroxyacetophenone derivatives bearing chlorine and fluorine substituents.

- Reaction conditions typically include Friedel-Crafts acylation followed by halogenation.

- Optimization of temperature (60–80°C), solvent polarity (e.g., dichloromethane or DMF), and catalysts (AlCl3 for chlorination) is essential to maximize yield and selectivity.

Conversion to 7-Chloro-6-fluorochroman-4-amine

- The carbonyl group at the 4-position of chroman-4-one is converted to an amine via reductive amination.

- Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

- The stereochemistry at the 4-position is controlled by chiral catalysts or auxiliaries to obtain the (R)-enantiomer.

- The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.

Representative Synthetic Route Table

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | 2-Hydroxyacetophenone + Cl2, F2; AlCl3 catalyst; 60–80°C | Formation of 7-chloro-6-fluoro-2-hydroxyacetophenone |

| 2 | Cyclization | Acid catalyst, heat | Formation of 7-chloro-6-fluorochroman-4-one |

| 3 | Reductive amination | NaBH4 or Pd/C hydrogenation; chiral catalyst | Conversion to (R)-7-chloro-6-fluorochroman-4-amine |

| 4 | Salt formation | HCl in ethanol or ether | Formation of (R)-7-chloro-6-fluorochroman-4-amine hydrochloride |

Analytical Characterization and Purity Assessment

To ensure the quality of the synthesized compound, the following analytical techniques are employed:

| Technique | Purpose | Typical Parameters/Findings |

|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Purity assessment | C18 column; acetonitrile/water gradient; UV detection at 254 nm |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H, ^13C, and ^19F NMR; characteristic chemical shifts for chroman ring and halogens |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~238 |

| Infrared (IR) Spectroscopy | Functional group identification | Amine N-H stretch; aromatic C-Cl and C-F stretches |

| Elemental Analysis | Composition verification | Carbon, hydrogen, chlorine, fluorine content matching theoretical values |

Research Findings and Optimization Notes

- Maintaining stereochemical purity during reductive amination is critical; use of chiral catalysts or resolution techniques is recommended.

- Reaction conditions for halogenation must be optimized to avoid over-halogenation or side reactions.

- Continuous flow reactors improve reproducibility and scalability for industrial production.

- Purification via recrystallization or chromatography is essential to achieve >98% purity required for biological studies.

Summary Table of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H10Cl2FNO |

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | (4R)-7-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride |

| CAS Number | Not publicly disclosed; Vulcanchem VCID: VC20471294 |

| Physical State | Crystalline solid (hydrochloride salt) |

| Purity (typical) | >98% (HPLC) |

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-fluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The chlorine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

7-Chloro-6-fluorochroman-4-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems and pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between 7-chloro-6-fluorochroman-4-amine hydrochloride and its analogs:

Key Observations:

- Halogenation Effects: The dual Cl/F substitution in the target compound increases molecular weight by ~18 g/mol compared to mono-halogenated analogs (e.g., 6-chloro or 6-fluoro derivatives) .

- Stereochemical Specificity : Enantiomers like (R)-7-chloro-6-fluoro and (S)-6-chloro derivatives highlight the role of chirality in receptor binding. For example, (S)-6-chlorochroman-4-amine hydrochloride (CAS 1956436-48-8) is prioritized in asymmetric synthesis .

- Salt Form: The hydrochloride salt in the target compound improves aqueous solubility and stability compared to its free base form (C₉H₉ClFNO), which is prone to oxidation .

Pharmacological Potential

- Memantine Hydrochloride (): A structurally unrelated NMDA receptor antagonist, but underscores the therapeutic relevance of amine hydrochlorides in neurodegenerative diseases .

- Chlorphenoxamine HCl (): An antihistamine with a chlorinated aryl group, suggesting halogenated amines’ utility in modulating histaminergic pathways .

Biological Activity

7-Chloro-6-fluorochroman-4-amine hydrochloride is a chiral compound with the molecular formula C9H10ClFNO, characterized by a chlorine atom at the 7th position and a fluorine atom at the 6th position of the chroman ring. This unique structure contributes to its notable biological activities, making it a subject of interest in medicinal chemistry and drug development.

The synthesis of 7-Chloro-6-fluorochroman-4-amine hydrochloride involves multi-step organic reactions, including:

- Formation of the Chroman Structure : The initial step typically involves constructing the chroman framework.

- Halogenation : Chlorination and fluorination are performed to introduce the halogen substituents at specific positions.

- Amination : The amine group is introduced through various methods, ensuring the desired stereochemistry is maintained.

The compound's (S) configuration is essential for its biological interactions, particularly with enzymes and receptors that modulate biochemical pathways.

Biological Activity

Research indicates that 7-Chloro-6-fluorochroman-4-amine hydrochloride exhibits a range of biological activities, including:

- Enzyme Interaction : It has been studied for its potential to inhibit specific enzymes, thereby influencing metabolic pathways.

- Receptor Binding : The compound shows affinity for various receptors, suggesting potential therapeutic applications in modulating physiological responses.

Understanding the mechanisms of action is crucial for elucidating its therapeutic potential. Studies have focused on:

- Binding Affinity : Investigations into how well the compound binds to target enzymes and receptors.

- Pharmacological Profile : Assessing its effects on cellular processes and signaling pathways.

Comparative Analysis with Similar Compounds

The biological activity of 7-Chloro-6-fluorochroman-4-amine hydrochloride can be compared with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (S)-6-Fluorochroman-4-amine | Lacks chlorine substituent; retains fluorine | Different receptor interactions |

| 7-Fluorochroman-4-amine | Fluorine at position 7 | Potentially different biological activity |

| (R)-7-Fluorochroman-4-amine | Enantiomer with different chirality | May exhibit distinct pharmacodynamics |

| 8-Fluorochroman-4-amine | Fluorine at position 8 | Different reactivity compared to 7-Chloro derivative |

This comparison highlights how the specific positioning of halogen atoms affects biological properties and reactivity, which could be pivotal in drug design.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 7-Chloro-6-fluorochroman-4-amine hydrochloride:

- Inhibition Studies : Research has demonstrated its effectiveness as an inhibitor of certain enzymes involved in metabolic diseases.

- Cellular Assays : In vitro studies have shown that this compound can modulate cell signaling pathways, leading to potential applications in cancer therapy.

- Animal Models : Preliminary in vivo studies suggest promising results regarding its safety profile and therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for 7-chloro-6-fluorochroman-4-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential halogenation, amination, and salt formation. For example:

Halogenation : Introduce chlorine and fluorine via electrophilic substitution using reagents like Cl₂/FeCl₃ or F₂ gas under controlled temperatures (40–60°C) .

Amination : Reductive amination of the ketone intermediate (e.g., using NaBH₃CN or H₂/Pd-C) to form the amine group .

Salt Formation : React the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt, enhancing solubility and stability .

- Key Variables : Catalyst choice (e.g., Pd-C vs. PtO₂), solvent polarity, and reaction time impact yield (typically 60–85%) and purity (>95% by HPLC).

Q. How is the compound characterized for structural integrity and purity in academic research?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C6, chlorine at C7) and amine proton integration .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolve stereochemistry (R/S configuration) and salt formation .

- Elemental Analysis : Verify Cl⁻ content (theoretical vs. experimental) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing halogenated chroman derivatives?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to:

- Predict transition states for halogenation/amination steps, reducing trial-and-error experimentation .

- Simulate solvent effects on reaction kinetics using COSMO-RS models .

- Case Study : ICReDD’s workflow integrates computation-experiment feedback loops to identify optimal catalysts (e.g., Pd vs. Ni) and solvent systems (polar aprotic vs. protic) .

Q. What strategies resolve discrepancies in biological activity data between 7-chloro-6-fluorochroman-4-amine hydrochloride and its analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromine vs. chlorine at C7) on enzyme inhibition (IC₅₀ values) .

- Dose-Response Studies : Validate activity thresholds using in vitro assays (e.g., kinase inhibition assays with ATP competition) .

- Meta-Analysis : Cross-reference literature on fluorinated chromans to identify trends in receptor binding affinity .

Q. What reaction mechanisms govern the stability of halogen substituents in acidic/basic environments?

- Methodological Answer :

- Substitution Reactions : Fluorine at C6 resists hydrolysis due to strong C-F bonds, while chlorine at C7 may undergo nucleophilic substitution under basic conditions (pH > 10) .

- Oxidative Stability : Use cyclic voltammetry to assess susceptibility to oxidation (e.g., formation of quinones) .

- Accelerated Degradation Studies : Expose the compound to UV light or H₂O₂ to simulate long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.